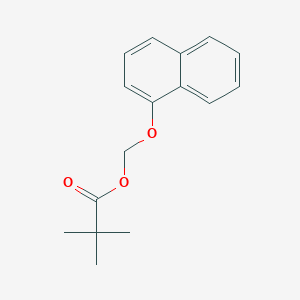

![molecular formula C33H64O5 B3026226 十八烷酸,3-羟基-2-[(1-氧代十二烷基)氧基]丙酯 CAS No. 199274-84-5](/img/structure/B3026226.png)

十八烷酸,3-羟基-2-[(1-氧代十二烷基)氧基]丙酯

描述

The compound of interest, octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester, is not directly studied in the provided papers. However, similar compounds with related structures and properties are discussed. For instance, the antifungal properties of oleic acid, 3-(octadecyloxy) propyl ester, isolated from Lepidagathis cristata, are explored, indicating the biological relevance of such compounds . Additionally, the photooxidation and stabilization properties of related esters are investigated, which may provide insights into the stability and degradation pathways of octadecanoic acid esters .

Synthesis Analysis

The synthesis of related compounds involves the isolation of bioactive esters from plant sources, as seen in the study of Lepidagathis cristata, where oleic acid, 3-(octadecyloxy) propyl ester, was isolated and identified as a major bioactive compound . The synthesis of other esters, such as the ethylene adduct of conjugated octadecadienoic acids, involves chemical reactions like peracid oxidation, saponification, and epoxidation, which could be analogous to the synthesis of octadecanoic acid esters .

Molecular Structure Analysis

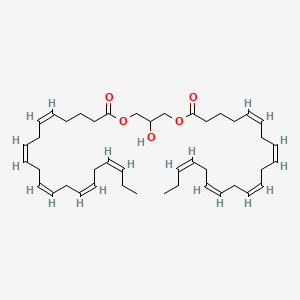

The molecular structure of octadecanoic acid esters is characterized by a long hydrocarbon chain and an ester functional group, which is a common feature in the studied compounds. The presence of additional functional groups, such as hydroxy or formoxy groups, can influence the reactivity and physical properties of these molecules . The molecular structure is crucial in determining the compound's interaction with biological systems and its stability under various conditions .

Chemical Reactions Analysis

Chemical reactions involving octadecanoic acid esters can include oxidation and photooxidation, as demonstrated by the oxidation of methyl- and octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionates . These reactions can lead to the formation of hydroperoxides and other oxidation products, which are relevant for understanding the aging and stabilization of materials like polyolefins . The bioactive ester from Lepidagathis cristata also exhibits antifungal activity, suggesting that these compounds can participate in biological interactions and potentially serve as herbal antifungal formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of octadecanoic acid esters are influenced by their molecular structure. The long hydrocarbon chains typically confer hydrophobicity, while the ester group can participate in hydrogen bonding and other polar interactions. The presence of additional functional groups can further modify these properties, as seen in the peracid oxidation products of ethylene adducts of octadecadienoic acids . The stability of these compounds under light and heat exposure is also of interest, as it relates to their potential applications in material science and biotechnology .

科学研究应用

抗菌和抗氧化特性

十八烷酸及其衍生物已显示出对细菌(如枯草芽孢杆菌和铜绿假单胞菌)的抗菌特性和抗氧化活性,其有效性因浓度而异。这表明在保存食品和开发抗菌剂方面具有潜在的应用 (Sudharsan 等,2011)。

化学表征和合成

研究集中在从各种天然来源(例如使用水培法提取的胡芦巴乙酸乙酯根提取物)中分离和表征十八烷酸,突出了该化合物在不同生物材料中的存在及其在各种工业应用中的潜力 (Sudharsan 等,2011)。

生物润滑剂应用

十八烷酸衍生物已对其在生物润滑剂应用中的适用性进行了研究。这包括探索源自油酸的合成酯基质的特性,重点是改善工业流体配方的倾点和氧化稳定性 (Salimon 等,2012)。

属性

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBFGYKBOUTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

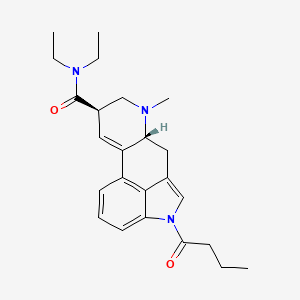

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

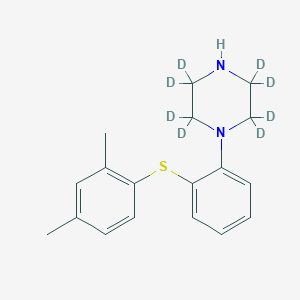

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

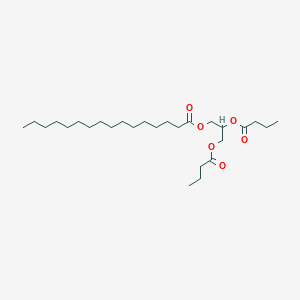

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)

![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)

![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)